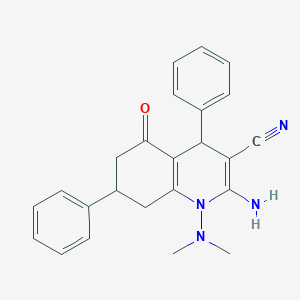
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BDBM 1973, is a potential drug molecule that has been the focus of extensive research in recent years. This molecule belongs to the class of quinolinecarboxamide derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has also been shown to induce DNA damage in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is its high potency against cancer cells. It has also been found to have a low toxicity profile, which makes it a safe candidate for further research. However, the synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is complex and requires specialized equipment, which could limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973. One potential area of research is the development of more efficient synthesis methods for this molecule, which could increase its availability for research purposes. Another area of research is the investigation of the mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 in more detail, which could provide valuable insights into the development of new anti-cancer drugs. Additionally, further studies are needed to evaluate the efficacy of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 in animal models and eventually in clinical trials.
Métodos De Síntesis
The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 involves the reaction of 2-fluoroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in the presence of a base to produce 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.
Propiedades
Nombre del producto |
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C24H21FN2O4 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H21FN2O4/c1-13-21(24(29)27-16-6-3-2-5-15(16)25)22(23-17(26-13)7-4-8-18(23)28)14-9-10-19-20(11-14)31-12-30-19/h2-3,5-6,9-11,22,26H,4,7-8,12H2,1H3,(H,27,29) |
Clave InChI |
JUFSVVKMJFCWTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5F |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)





![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)